An In-Depth Technical Guide to the Physical Properties of 4-Bromo-3,5-dichloroaniline
An In-Depth Technical Guide to the Physical Properties of 4-Bromo-3,5-dichloroaniline
This guide provides a comprehensive overview of the physical and spectroscopic properties of 4-Bromo-3,5-dichloroaniline (CAS No. 1940-29-0). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known data with expert analysis of expected chemical behaviors, offering a robust framework for utilizing this compound in a research and development setting.
Section 1: Introduction and Strategic Importance
4-Bromo-3,5-dichloroaniline is a polyhalogenated aromatic amine. Its structure is characterized by an aniline core substituted with one bromine and two chlorine atoms. Such compounds are of significant interest in medicinal chemistry and agrochemical synthesis.[1][2] The strategic placement of multiple halogen atoms provides a powerful tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Halogen atoms, particularly chlorine and bromine, can participate in halogen bonding, a directional non-covalent interaction that is increasingly being leveraged in rational drug design to enhance ligand-receptor interactions.[3] Consequently, 4-Bromo-3,5-dichloroaniline serves as a valuable and versatile building block for the synthesis of complex bioactive molecules.
Section 2: Physicochemical and Spectroscopic Properties
A critical aspect of laboratory science is understanding the physical properties of a reagent before its use. While extensive experimental data for 4-Bromo-3,5-dichloroaniline is not widely published, we can consolidate its known identifiers and provide expert predictions for its key physical and spectroscopic characteristics based on established chemical principles and data from analogous structures.
Table 1: Chemical Identifiers for 4-Bromo-3,5-dichloroaniline
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-3,5-dichloroaniline | N/A |
| CAS Number | 1940-29-0 | [4] |
| Molecular Formula | C₆H₄BrCl₂N | [4] |
| Molecular Weight | 240.91 g/mol | [4] |
Table 2: Physical Properties of 4-Bromo-3,5-dichloroaniline
| Property | Expected or Reported Value | Scientific Rationale / Notes |
| Appearance | White to off-white or light tan crystalline solid. | Similar halogenated anilines, such as 4-bromoaniline, are crystalline solids.[5] |
| Melting Point | Expected to be a solid with a relatively high melting point (>70 °C). | The high molecular weight and potential for intermolecular interactions (including hydrogen and halogen bonding) suggest a higher melting point than simpler anilines (e.g., 4-bromoaniline, m.p. 66-68 °C).[5] |
| Boiling Point | > 270 °C (Predicted) | High molecular weight and polarity suggest a high boiling point. Precise experimental data is unavailable. |
| Solubility | Low solubility in water. Soluble in organic solvents such as methanol, ethanol, acetone, and chlorinated solvents. | The hydrophobic nature of the halogenated aromatic ring dominates, leading to poor aqueous solubility. Polarity of the amine group allows for solubility in polar organic solvents.[5] |
Spectroscopic Profile: An Expert Analysis
In the absence of published spectra, a senior scientist must predict the expected analytical signals. This predictive analysis is crucial for reaction monitoring and structural confirmation.
¹H NMR Spectroscopy (Expected)
The ¹H NMR spectrum is predicted to be remarkably simple, providing a clear signature for the molecule.
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Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically and magnetically equivalent due to the molecule's symmetry. They are expected to appear as a single peak (a singlet) , likely in the range of δ 7.0-7.5 ppm .
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Amine Protons (-NH₂): The two amine protons will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration but can be expected in the range of δ 3.5-4.5 ppm .
¹³C NMR Spectroscopy (Expected)
The symmetry of the molecule simplifies the ¹³C NMR spectrum. Four distinct signals are expected for the aromatic carbons:
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C4 (C-Br): This carbon will be significantly influenced by the bromine atom and is expected to appear around δ 115-120 ppm .
-
C3, C5 (C-Cl): These two equivalent carbons, bonded to chlorine, will be shifted downfield, likely in the δ 130-135 ppm range.
-
C2, C6 (C-H): These two equivalent carbons are expected to resonate around δ 125-130 ppm .
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C1 (C-NH₂): The carbon bearing the amino group is typically shielded and will likely appear furthest upfield in the aromatic region, around δ 140-145 ppm .
Mass Spectrometry (Expected)
Mass spectrometry would provide the most definitive identification of this compound due to the unique isotopic patterns of bromine and chlorine.
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Molecular Ion Peak (M⁺): The molecular weight is 240.91 Da. The mass spectrum will exhibit a complex and highly characteristic cluster of peaks for the molecular ion. This is due to the natural isotopic abundances of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%).
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Isotopic Pattern: The combination of one bromine and two chlorine atoms will result in a distinctive pattern of peaks at M, M+2, M+4, and M+6, with predictable relative intensities. This pattern is a powerful diagnostic tool for confirming the presence and number of these specific halogens.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will show characteristic peaks for the amine group and the aromatic ring.
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N-H Stretching: Two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
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C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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C-N Stretching: This will be visible in the 1250-1350 cm⁻¹ range.
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C-Cl and C-Br Stretching: Strong absorptions for carbon-halogen bonds will be present in the fingerprint region, typically below 800 cm⁻¹ .
Section 3: Experimental Protocol: Melting Point Determination
The melting point is a fundamental physical property used to assess the purity and identity of a crystalline solid. An impure compound will exhibit a depressed and broadened melting range. The following protocol describes a robust method for determining the melting point of a compound like 4-Bromo-3,5-dichloroaniline using a modern digital apparatus (e.g., a Mel-Temp).
Step-by-Step Methodology
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Sample Preparation (The "Why"): The sample must be completely dry and finely powdered to ensure uniform heat transfer and efficient packing.[6] Moisture or residual solvent will act as an impurity, depressing and broadening the melting range.[6]
-
1.1: Place a small amount of the crystalline solid on a clean, dry watch glass.
-
1.2: Use a spatula or glass rod to crush the solid into a fine powder.
-
-
Capillary Tube Loading (The "Why"): Proper loading is crucial for an accurate reading. A sample that is too large will have a significant thermal gradient, leading to a broad melting range.[7]
-
2.1: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.[7]
-
2.2: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.
-
2.3: To ensure dense packing, drop the capillary tube, sealed-end down, through a long piece of glass tubing onto the benchtop. Repeat several times.[6]
-
-
Measurement (The "Why"): A two-stage heating process saves time while ensuring accuracy. A rapid initial scan finds the approximate range, while a slow, careful second measurement provides the precise value. The heating rate near the melting point must be slow (~1-2 °C per minute) to allow the system to reach thermal equilibrium.[7]
-
3.1 (Optional Rough Trial): If the melting point is unknown, place the loaded capillary in the apparatus and heat rapidly (10-20 °C/min) to determine an approximate melting range. Allow the apparatus to cool significantly before the next step.
-
3.2 (Accurate Measurement): Insert a fresh, properly loaded capillary tube into the apparatus.
-
3.3: Heat rapidly to about 20 °C below the expected or roughly determined melting point.[6]
-
3.4: Decrease the heating rate to 1-2 °C per minute.[7]
-
3.5: Record the temperature (T₁) at which the first droplet of liquid appears.
-
3.6: Continue heating slowly and record the temperature (T₂) at which the last crystal melts completely.
-
3.7: Report the result as a range: T₁ - T₂.
-
Workflow Diagram: Melting Point Determination
Caption: Workflow for accurate melting point determination.
Section 4: Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are based on the Safety Data Sheet (SDS) for 4-Bromo-3,5-dichlorobenzenamine.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Implement measures to prevent dust formation and electrostatic discharge.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials and foodstuffs.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[8]
-
Inhalation: Move the person to fresh air.[8]
-
Ingestion: Rinse mouth with water.[8]
-
In all cases of exposure, seek medical attention.
-
Section 5: Conclusion
4-Bromo-3,5-dichloroaniline is a key synthetic intermediate with significant potential in drug discovery and materials science. While comprehensive published data on its physical properties is limited, a thorough understanding of its chemical structure allows for reliable prediction of its spectroscopic signatures and physical behavior. Its most defining characteristic is the complex isotopic pattern in its mass spectrum, which serves as a definitive identifier. Adherence to rigorous experimental protocols and safety procedures is essential when working with this and similar polyhalogenated compounds to ensure both accurate scientific outcomes and personal safety.
References
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University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]
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LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Supreme Science. (2014, September 18). Melting Point Determination - The Mel-Temp [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2025, August 10). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? [Request PDF]. Retrieved from [Link]
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Science.gov. (n.d.). polyhalogenated aromatic compounds: Topics. Retrieved from [Link]
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from [Link]
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Chem-Station. (n.d.). Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
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ResearchGate. (2019, June 10). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-3,5-difluoroaniline. PubChem Compound Database. Retrieved from [Link]
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